molecular formula C10H15NO2 B6275461 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2763780-08-9

6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6275461
CAS No.: 2763780-08-9
M. Wt: 181.2
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Description

6-(2-methoxyethyl)-2-oxaspiro[33]heptane-6-carbonitrile is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethyl)-2-oxaspiro[33]heptane-6-carbonitrile typically involves a multi-step processThe reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as 2-oxa-6-azaspiro[3.3]heptane and 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile .

Uniqueness

What sets 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile apart is its specific functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable for certain applications in medicinal chemistry and materials science .

Properties

CAS No.

2763780-08-9

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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